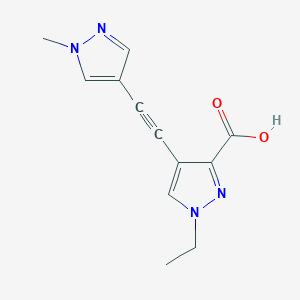![molecular formula C9H11Cl2NO2 B11779550 (R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. This compound is known for its unique structure, which includes a chloro-substituted dioxin ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor with a chlorinating agent under controlled conditions.
Introduction of the Amino Group: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the chloro group is replaced by an amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed to convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group in the dioxin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
[(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m1./s1 |
Clave InChI |
DTCBNDOFMQEMBU-OGFXRTJISA-N |
SMILES isomérico |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
SMILES canónico |
C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)
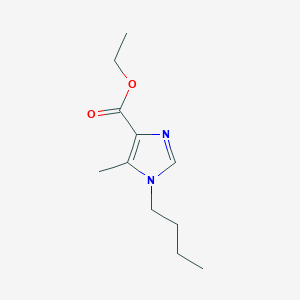
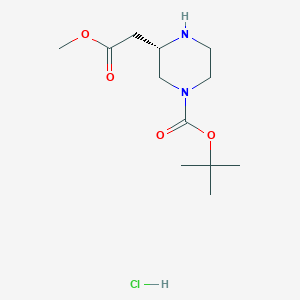
![6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride](/img/structure/B11779486.png)
![7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11779488.png)
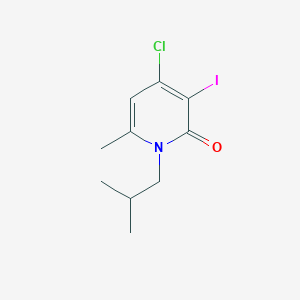
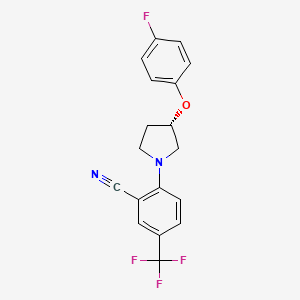
![3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11779503.png)
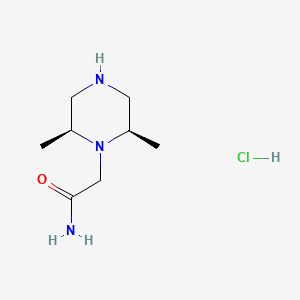
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)

![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
